5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one
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Overview
Description
5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrolidinone ring substituted with a methoxymethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxymethylthio-substituted amine with a suitable carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The methoxymethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one
- 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl)]sulfinyl}-1H-benzimidazole
- 2-Methoxy-4-(methylsulfanyl)benzoic acid .
Uniqueness
5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern and the presence of both methoxymethylthio and pyrrolidinone functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54959-55-6 |
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Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
5-(methylsulfanylmethoxy)-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-10-4-9-6-3-2-5(8)7-6/h2-4H2,1H3 |
InChI Key |
AZJRYXGLFQSATF-UHFFFAOYSA-N |
Canonical SMILES |
CSCOC1=NC(=O)CC1 |
Origin of Product |
United States |
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